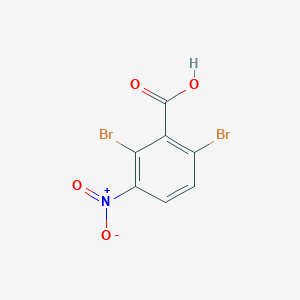
2,6-Dibromo-3-nitrobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dibromo-3-nitrobenzoic acid is an aromatic compound with the molecular formula C7H3Br2NO4 It is characterized by the presence of two bromine atoms and one nitro group attached to a benzoic acid core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-3-nitrobenzoic acid typically involves the bromination of 3-nitrobenzoic acid. The process can be carried out using bromine in the presence of a catalyst such as iron (III) bromide. The reaction conditions usually include maintaining a controlled temperature to ensure selective bromination at the 2 and 6 positions on the aromatic ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process includes nitration of benzoic acid to form 3-nitrobenzoic acid, followed by selective bromination. The reaction is typically carried out in large reactors with precise control over temperature and reagent addition to maximize yield and purity.
化学反応の分析
Types of Reactions: 2,6-Dibromo-3-nitrobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex aromatic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Coupling Reactions: Palladium catalysts with boronic acids or esters.
Major Products Formed:
Substitution Reactions: Products with different substituents replacing the bromine atoms.
Reduction Reactions: 2,6-Dibromo-3-aminobenzoic acid.
Coupling Reactions: Biaryl compounds with extended aromatic systems.
科学的研究の応用
2,6-Dibromo-3-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the study of substitution and coupling reactions.
Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2,6-Dibromo-3-nitrobenzoic acid in chemical reactions involves the electrophilic aromatic substitution of the bromine atoms and the reduction of the nitro group. The molecular targets and pathways depend on the specific reaction conditions and reagents used. For example, in reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the catalyst.
類似化合物との比較
3-Nitrobenzoic Acid: Lacks the bromine substituents, making it less reactive in certain substitution reactions.
2-Bromo-3-nitrobenzoic Acid: Contains only one bromine atom, leading to different reactivity and applications.
2,4-Dibromo-3-nitrobenzoic Acid: Has bromine atoms in different positions, affecting its chemical behavior.
Uniqueness: 2,6-Dibromo-3-nitrobenzoic acid is unique due to the specific positioning of the bromine atoms, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for studying selective substitution and coupling reactions in organic chemistry.
特性
分子式 |
C7H3Br2NO4 |
|---|---|
分子量 |
324.91 g/mol |
IUPAC名 |
2,6-dibromo-3-nitrobenzoic acid |
InChI |
InChI=1S/C7H3Br2NO4/c8-3-1-2-4(10(13)14)6(9)5(3)7(11)12/h1-2H,(H,11,12) |
InChIキー |
CFMLBYUKCFEXQS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])Br)C(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B12468659.png)
![4-Chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl 1-{[(2-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12468666.png)
![3-(azepan-1-ylsulfonyl)-N-[2-(butan-2-ylcarbamoyl)phenyl]-4-methylbenzamide](/img/structure/B12468669.png)
![2-[(3,4-Dichlorophenyl)amino]-3,5-dinitrobenzamide](/img/structure/B12468673.png)
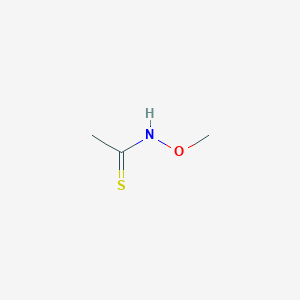
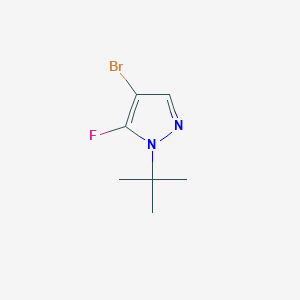
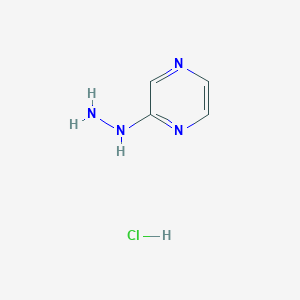

![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chloro-4-methoxyphenyl)glycinamide](/img/structure/B12468700.png)
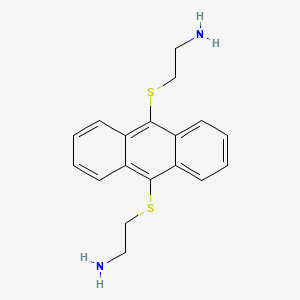
![N-{1H,2H,3H,5H,6H,7H,8H-cyclopenta[b]quinolin-9-yl}-2-(diethylamino)acetamide](/img/structure/B12468707.png)

![N-[2-(docosa-4,7,10,13,16,19-hexaenoylamino)ethyl]-2-hydroxybenzamide](/img/structure/B12468710.png)
![N-(3-acetylphenyl)-2-[(5-amino-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B12468712.png)
